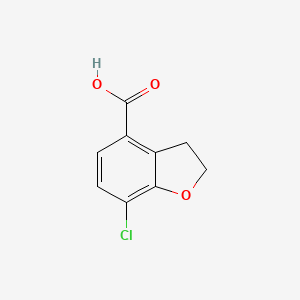
(4-Methyl-5-(methylthio)-4h-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development. Researchers are exploring its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine
In medicine, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
[4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole]: Similar structure but lacks the methanamine group.
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness
The presence of the methanamine group in [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of various derivatives, making it a versatile compound in synthetic chemistry and drug development.
特性
分子式 |
C5H10N4S |
|---|---|
分子量 |
158.23 g/mol |
IUPAC名 |
(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C5H10N4S/c1-9-4(3-6)7-8-5(9)10-2/h3,6H2,1-2H3 |
InChIキー |
YZCPJPQTEZINTH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
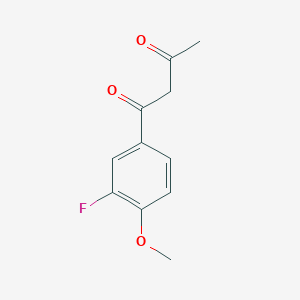
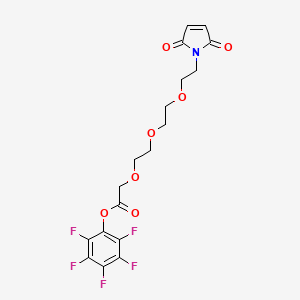
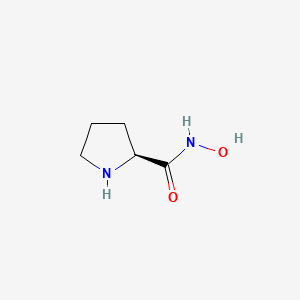
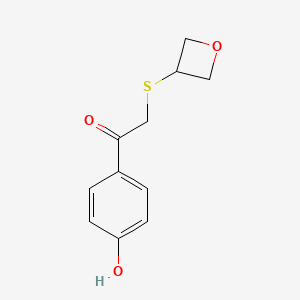
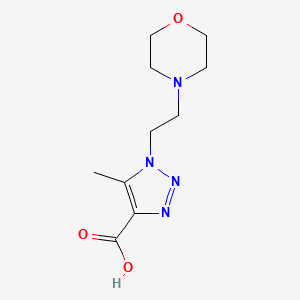
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
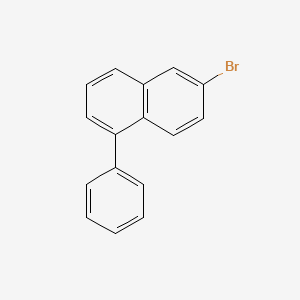
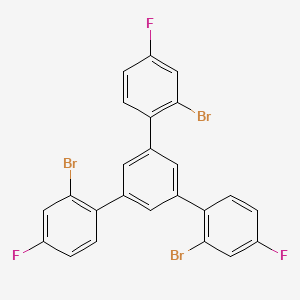
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
